An In-depth Technical Guide to the Basic Properties of D-Isofloridoside
An In-depth Technical Guide to the Basic Properties of D-Isofloridoside
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
D-Isofloridoside is a naturally occurring galactosylglycerol found in marine red algae, notably in species such as Laurencia undulata. As a polysaccharide precursor, it possesses a range of biological activities that are of significant interest to the scientific and pharmaceutical communities.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₈ | PubChem |
| Molecular Weight | 254.23 g/mol | PubChem |
| Chemical Name | (2R)-1-O-α-D-galactopyranosylglycerol | PubChem |
| Synonyms | D-Isofloridoside, 1-O-α-D-galactopyranosyl-sn-glycerol | PubChem |
| Source | Marine Red Algae (Laurencia undulata) | [1][2] |
Biological Activities
D-Isofloridoside exhibits a compelling profile of biological activities, including antioxidant, matrix metalloproteinase (MMP) inhibitory, and anti-angiogenic effects. These properties position it as a candidate for further investigation in the development of novel therapeutics.
Antioxidant Activity
D-Isofloridoside has demonstrated significant antioxidant potential through its ability to scavenge free radicals. In vitro studies have quantified its efficacy in neutralizing DPPH and alkyl radicals.[1]
| Assay | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging Activity | 41.8 | [1] |
| Alkyl Radical Scavenging Activity | 32.3 | [1] |
Matrix Metalloproteinase (MMP) Inhibition
The compound has been shown to inhibit the activity of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are critically involved in the degradation of the extracellular matrix and play a role in cancer cell invasion and metastasis.[1][2]
Anti-Angiogenic Activity
D-Isofloridoside has been observed to impede the process of angiogenesis, the formation of new blood vessels, which is a crucial step in tumor growth and metastasis. This activity is mediated through the modulation of key signaling pathways in cancer cells and endothelial cells.[2]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that have elucidated the biological properties of D-Isofloridoside.
DPPH Radical Scavenging Assay
This assay quantifies the free radical scavenging capacity of D-Isofloridoside.
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Reagents : 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, D-Isofloridoside solutions of varying concentrations.
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Procedure :
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D-Isofloridoside solutions at various concentrations (1, 10, 25, and 100 µM) are mixed with a DPPH radical solution.[1]
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The mixture is incubated, and the reduction of the DPPH radical is measured spectrophotometrically by the decrease in absorbance at 517 nm.[1]
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The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined from the dose-response curve.[1]
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Alkyl Radical Scavenging Assay
This assay assesses the ability of D-Isofloridoside to neutralize alkyl radicals.
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Reagents : 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical generator, spin trapping agent 4-POBN, D-Isofloridoside solutions.
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Procedure :
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AAPH (40 mM) is mixed with 4-POBN (40 mM) and D-Isofloridoside solutions at various concentrations.[1]
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The mixture is incubated at 37°C for 30 minutes.[1]
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The resulting spin adduct is measured using an electron spin resonance (ESR) spectrometer.[1]
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The scavenging activity is quantified, and the IC₅₀ value is calculated.[1]
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Gelatin Zymography for MMP-2 and MMP-9 Inhibition
This technique is used to detect the inhibitory effect of D-Isofloridoside on the enzymatic activity of MMP-2 and MMP-9.
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Cell Line : Human fibrosarcoma cells (HT-1080).
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Procedure :
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HT-1080 cells are cultured and treated with various concentrations of D-Isofloridoside in the presence of a phorbol ester (PMA) to induce MMP expression.[1]
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The cell culture supernatant, containing secreted MMPs, is collected.
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The supernatant is subjected to electrophoresis on a polyacrylamide gel containing gelatin as a substrate.
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Following electrophoresis, the gel is incubated in a developing buffer to allow for enzymatic activity.
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The gel is then stained with Coomassie Brilliant Blue, and areas of MMP activity appear as clear bands against a blue background. The intensity of these bands is quantified to determine the level of inhibition.[1]
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HUVEC Tube Formation Assay
This assay evaluates the effect of D-Isofloridoside on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
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Cell Line : Human Umbilical Vein Endothelial Cells (HUVECs).
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Reagents : Matrigel, HUVECs, D-Isofloridoside.
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Procedure :
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A 96-well plate is coated with Matrigel.
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HUVECs are seeded onto the Matrigel-coated wells.
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The cells are then treated with various concentrations of D-Isofloridoside.
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After an incubation period, the formation of tube-like structures is observed and photographed using a microscope.
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The extent of tube formation is quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length.
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Western Blot Analysis of Signaling Pathways
This method is used to investigate the effect of D-Isofloridoside on the protein expression and phosphorylation status of key components of signaling pathways involved in angiogenesis.
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Cell Lines : HT-1080 and HUVECs.
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Procedure :
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Cells are treated with D-Isofloridoside at various concentrations for a specified time.
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Total cell lysates are prepared, and protein concentrations are determined.
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Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-p38, p38).
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The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
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Signaling Pathways
D-Isofloridoside exerts its anti-angiogenic effects by modulating critical signaling cascades in both tumor cells and endothelial cells.
Anti-Angiogenic Signaling in HT1080 Cells
In human fibrosarcoma HT1080 cells, D-Isofloridoside has been shown to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) by downregulating the PI3K/AKT and MAPK signaling pathways.[2]
D-Isofloridoside inhibits HIF-1α and VEGF in HT1080 cells.
Anti-Angiogenic Signaling in HUVEC Cells
In HUVECs, D-Isofloridoside inhibits the activation of the VEGF receptor 2 (VEGFR-2), which in turn suppresses the downstream PI3K/AKT, MAPK, and NF-κB signaling pathways. This leads to the downregulation of platelet-derived growth factor (PDGF) production.[2]
D-Isofloridoside inhibits VEGFR-2 signaling in HUVECs.
Conclusion
D-Isofloridoside, a natural compound isolated from marine red algae, presents a multifaceted pharmacological profile with significant antioxidant, MMP-inhibitory, and anti-angiogenic activities. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for further research into its therapeutic potential, particularly in the fields of oncology and inflammatory diseases. The data summarized herein underscores the importance of continued exploration of marine natural products in drug discovery and development.
